molecular formula C16H13NO4 B3049881 Dimethyl 9h-carbazole-3,6-dicarboxylate CAS No. 22404-78-0

Dimethyl 9h-carbazole-3,6-dicarboxylate

Cat. No. B3049881
CAS RN: 22404-78-0
M. Wt: 283.28 g/mol
InChI Key: MSIMLJKNXDMHNO-UHFFFAOYSA-N
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Description

Dimethyl 9H-carbazole-3,6-dicarboxylate is a chemical compound with the molecular formula C₁₆H₁₃NO₄ . Its average mass is approximately 283.279 Da . This compound belongs to the carbazole family and is characterized by its fused aromatic ring system. The structure consists of a carbazole core with two carboxylate groups attached at positions 3 and 6. The dimethyl ester functionality further enhances its chemical properties .


Synthesis Analysis

The synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate involves several methods, including cyclization reactions and esterification. Researchers have explored various synthetic routes to access this compound, aiming for high yields and purity. One notable approach is the condensation of 9H-carbazole-3,6-dicarboxylic acid with methanol in the presence of suitable catalysts. Detailed studies on reaction conditions, reagents, and optimization are essential for efficient synthesis .


Molecular Structure Analysis

The molecular structure of Dimethyl 9H-carbazole-3,6-dicarboxylate reveals its planar, π-conjugated system. The carbazole core provides aromatic stability, while the ester groups contribute to solubility and reactivity. The nitrogen atom in the carbazole ring can participate in hydrogen bonding or coordination interactions. X-ray crystallography and spectroscopic techniques (such as NMR and IR) have been instrumental in elucidating its precise geometry and bond angles .


Chemical Reactions Analysis

  • Cyclization : Intramolecular reactions may lead to novel derivatives with potential applications .

Physical And Chemical Properties Analysis

  • UV-Vis Absorption : Its UV-Vis spectrum exhibits absorption bands in the UV range due to its π-conjugated system .

Scientific Research Applications

Optoelectronic Properties Carbazole derivatives exhibit significant optoelectronic properties. Iraqi, Pickup, and Yi (2006) explored the effects of methyl substitution on the physical properties of poly(9-alkyl-9H-carbazole-2,7-diyl)s, finding that these materials emit in the blue part of the electromagnetic spectrum and possess wide-band-gap polymers, which is crucial for their application in optoelectronics (Iraqi, Pickup, & Yi, 2006).

Medicinal Chemistry and Antitumor Activity In medicinal chemistry, derivatives of 9H-carbazole, such as dimethyl 9H-carbazole-3,6-dicarboxylate, have been investigated for their antitumor activities. For instance, Jasztold-Howorko et al. (1994) synthesized a series of olivacine derivatives from carbazole and found that they displayed high cytotoxicity for certain cancer cells, indicating their potential in cancer therapy (Jasztold-Howorko et al., 1994).

Polymer Synthesis In polymer chemistry, the versatility of carbazole derivatives, including dimethyl 9H-carbazole-3,6-dicarboxylate, is evident in the synthesis of novel polymers. Yi, Xi, Wang, Su, and Gao (2013) synthesized Zn(II) metal-organic frameworks using 9H-carbazole-2,7-dicarboxylic acid, demonstrating the adaptability of these compounds in creating materials with diverse structural and functional properties (Yi, Xi, Wang, Su, & Gao, 2013).

Mechanism of Action

Dimethyl 9H-carbazole-3,6-dicarboxylate’s mechanism of action depends on its specific application. As a potential ligand, it could coordinate with metal ions, influencing catalytic processes or electronic properties. Further studies are needed to explore its interactions with biological targets or materials .

Future Directions

  • Catalysis : Assess its role as a ligand in catalytic reactions .

properties

IUPAC Name

dimethyl 9H-carbazole-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-20-15(18)9-3-5-13-11(7-9)12-8-10(16(19)21-2)4-6-14(12)17-13/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIMLJKNXDMHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284789
Record name dimethyl 9h-carbazole-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 9h-carbazole-3,6-dicarboxylate

CAS RN

22404-78-0
Record name NSC39034
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39034
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl 9h-carbazole-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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